5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride
Description
Properties
IUPAC Name |
5-(azetidin-3-yloxymethyl)-3-methyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5-9-7(12-10-5)4-11-6-2-8-3-6;/h6,8H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIJKKKZYIDMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride typically involves the reaction of azetidine derivatives with oxadiazole precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using bases like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can produce simpler azetidine compounds .
Scientific Research Applications
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their distinguishing features are summarized below:
Structural Insights :
Example :
Physicochemical Properties
Key Observations :
Activity Trends :
- 3-Methyl substitution (target) may optimize target binding (e.g., enzyme active sites) without steric hindrance.
- Benzyl groups () could enhance CNS activity but increase toxicity risks.
Biological Activity
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant studies, mechanisms of action, and comparative data.
The chemical structure and properties of this compound are summarized in the following table:
| Property | Details |
|---|---|
| Chemical Formula | C₇H₁₂ClN₃O₂ |
| Molecular Weight | 205.64 g/mol |
| IUPAC Name | 2-(azetidin-3-yloxymethyl)-5-methyl-1,3,4-oxadiazole; hydrochloride |
| PubChem CID | 68484519 |
| Appearance | Oil |
| Storage Temperature | 4 °C |
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated strong bactericidal effects against various strains of bacteria including Staphylococcus spp. and Escherichia coli . The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
Research on the anticancer potential of oxadiazole derivatives has indicated promising results. For example, compounds in this class have been tested against several cancer cell lines such as PC-3 (prostate cancer), HCT-116 (colon cancer), and ACHN (renal cancer) . The IC₅₀ values for these compounds ranged from 0.67 to 0.87 µM, indicating potent cytotoxic effects.
Table: Anticancer Activity Data
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | PC-3 | 0.67 |
| Compound B | HCT-116 | 0.80 |
| Compound C | ACHN | 0.87 |
Cytotoxicity Studies
Cytotoxicity studies conducted on normal cell lines such as L929 showed that certain derivatives did not exhibit significant toxicity at lower concentrations. In fact, some compounds increased cell viability at specific concentrations . This suggests a favorable therapeutic index for the use of these compounds in clinical settings.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in DNA replication and repair.
- Modulation of Cell Signaling Pathways: It may influence pathways related to apoptosis and cell cycle regulation.
- Interaction with Cellular Membranes: The lipophilic nature may allow it to integrate into cellular membranes, disrupting their integrity.
Case Studies
Several case studies have documented the effectiveness of oxadiazole derivatives in preclinical models:
- Study on Antimicrobial Efficacy: A study demonstrated that a related oxadiazole derivative significantly reduced bacterial load in infected models compared to controls.
- Anticancer Efficacy in Vivo: In an animal model for colon cancer, administration of an oxadiazole derivative resulted in a marked reduction in tumor size compared to untreated groups.
Q & A
Q. What are the optimal synthetic routes for 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves cyclization reactions under controlled conditions. For example:
- Step 1 : Formation of the oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives, using POCl₃ or other dehydrating agents under reflux (60–80°C) in anhydrous solvents like dichloromethane .
- Step 2 : Introduction of the azetidine moiety via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis (100–120°C, 30 min) improves yield (up to 85%) and reduces byproducts .
- Key Reagents : Phosphorus oxychloride for cyclization; triethylamine as a base to neutralize HCl byproducts .
- Side Reaction Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., azetidine-O-methyl linkage at δ 3.5–4.0 ppm for methylene protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 219.67 for C₈H₁₄ClN₃O₂) .
- X-ray Crystallography : Resolve stereochemistry of the azetidine ring and oxadiazole orientation .
- HPLC-PDA : Purity assessment (>97%) with C18 columns and acetonitrile/water mobile phases .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Antimicrobial Testing : Use microdilution assays (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to ampicillin controls .
- Cytotoxicity : MTT assays on HEK-293 or HeLa cells (48-h exposure, IC₅₀ calculation) .
- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase or cyclooxygenase-2 (COX-2) to evaluate binding affinity (IC₅₀ < 10 µM suggests therapeutic potential) .
Advanced Research Questions
Q. What structural features of this compound influence its pharmacokinetic properties, and how can they be optimized?
- Methodological Answer :
- Lipophilicity : LogP values (~1.5–2.0) can be adjusted by modifying the azetidine-O-methyl group. Introducing polar substituents (e.g., -OH) improves aqueous solubility but may reduce membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Halogenation (e.g., -F) at the azetidine ring enhances stability .
- Table: Substituent Effects on Bioactivity :
| Substituent Position | Modification | LogP Change | MIC (µg/mL) |
|---|---|---|---|
| Azetidine-3-O- | -CH₂OCH₃ | +0.3 | 8.5 |
| Oxadiazole-5- | -CH₂Cl | +0.7 | 4.2 |
| Data derived from analogs in . |
Q. How can contradictory data on this compound’s mechanism of action be resolved?
- Methodological Answer :
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated probes to isolate binding proteins (e.g., kinases or GPCRs) .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with COX-2 or bacterial DNA gyrase. Validate with site-directed mutagenesis .
- Contradiction Case : Discrepancies in antimicrobial activity may arise from assay pH variations. Repeat tests at physiological pH (7.4) vs. acidic conditions (pH 5.5) to assess protonation effects .
Q. What strategies are effective in improving the solubility of this hydrochloride salt for in vivo studies?
- Methodological Answer :
- Co-solvents : Use PEG-400 or cyclodextrins (20% w/v) in saline to enhance solubility (>5 mg/mL) without precipitation .
- Prodrug Design : Convert the hydrochloride to a phosphate ester prodrug, which hydrolyzes in vivo to release the active form .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release and improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
